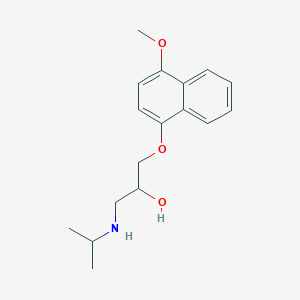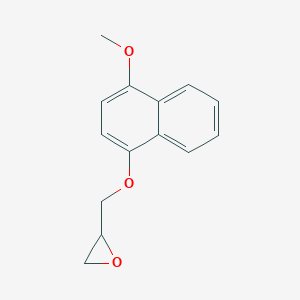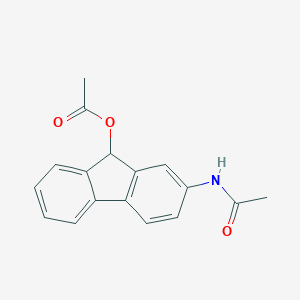
2-Acetamido-9-fluorenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AFA is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. AFA has a molecular weight of 277.29 g/mol and a melting point of 85-88°C. The compound is widely used in scientific research due to its unique fluorescence properties.
Mecanismo De Acción
AFA works by covalently binding to the amino groups of proteins and peptides. The compound contains a fluorophore that emits light when excited by a specific wavelength of light. The emission wavelength of AFA is dependent on the polarity of the environment around the fluorophore. This property makes AFA a useful tool for studying protein conformational changes and protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
AFA has been shown to have minimal effects on protein structure and function. It has been used to study the activity of enzymes such as proteases and kinases. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. In vivo studies have shown that AFA is non-toxic and is rapidly cleared from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AFA in lab experiments include its high sensitivity, specificity, and versatility. AFA is a small molecule that can be easily incorporated into proteins and peptides. It is also compatible with a wide range of biological samples and imaging techniques. However, AFA has some limitations, including its sensitivity to pH and temperature, and its potential to interfere with protein function at high concentrations.
Direcciones Futuras
There are several future directions for the use of AFA in scientific research. One direction is the development of new AFA derivatives with improved fluorescence properties. Another direction is the use of AFA in the development of biosensors for the detection of specific proteins and peptides. Additionally, AFA could be used in the development of new imaging techniques for the study of protein-protein interactions and protein transport in cells.
In conclusion, AFA is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for studying protein structure and function. With continued research and development, AFA has the potential to contribute to advances in the fields of biochemistry, biophysics, and molecular biology.
Métodos De Síntesis
AFA can be synthesized through a simple two-step reaction. The first step involves the reaction of fluorene with acetic anhydride and a catalyst such as sulfuric acid. This results in the formation of 9-acetoxyfluorene. The second step involves the reaction of 9-acetoxyfluorene with acetamide and a catalyst such as potassium carbonate. This results in the formation of AFA.
Aplicaciones Científicas De Investigación
AFA is commonly used in scientific research as a fluorescent probe to label proteins and peptides. It is used to study protein-protein interactions, protein folding, and enzyme activity. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. Additionally, AFA has been used in the development of biosensors and in vivo imaging.
Propiedades
Número CAS |
108973-47-3 |
|---|---|
Nombre del producto |
2-Acetamido-9-fluorenyl acetate |
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(2-acetamido-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |
Clave InChI |
WOIUBMJAWAWJMB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
2-ACETAMIDO-9-FLUORENYL ACETATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
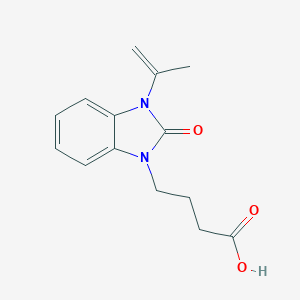
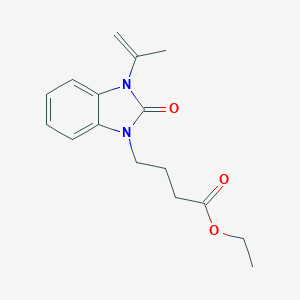
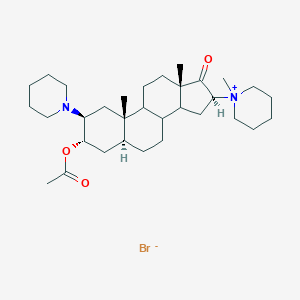
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
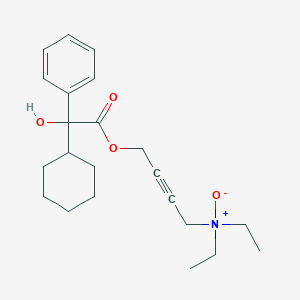
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)


